Quinoline-8-carbothioamide
Overview
Description
Quinoline-8-carbothioamide is a molecule that has received considerable attention due to its potential application in a wide range of fields. It has the molecular formula C10H8N2S .
Synthesis Analysis
This compound can be synthesized by Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) to 3-iodoquinoline-8-carboxamide . Another method involves selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange of the intermediate 2- (alkyl/aryl)-8-bromoquinolines and reaction with trimethylsilyl isocyanate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which consists of benzene fused with N-heterocyclic pyridine . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
Quinoline and its derivatives have been used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Immunomodulating Agents
- Quinoline derivatives, including quinoline-3-carbothioamides, have been evaluated for their immunomodulating activities. Notably, a compound within this series strongly inhibited T-cell independent antibody production and was effective in chronic graft-versus-host disease and autoimmune models in mice (Tojo et al., 2002).
Antimicrobial Activity
- New quinoline derivatives have shown promising antimicrobial activity. For instance, certain quinoline-based compounds have demonstrated significant activity against a variety of microorganisms (Özyanik et al., 2012).
- Quinoline-carboxamide and carbothioamide compounds have been utilized as fluorescent sensors, showing potential for determining metal ions like Cu2+ and Fe3+ in environmental samples (Gümrükçüoğlu et al., 2019).
Anticancer Activity
- Quinoline compounds, including its analogs, have been examined for their anticancer activities. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).
Chemical Synthesis and Analysis
- The synthesis of quinoline derivatives has been explored for their potential biological activities. These compounds have been synthesized and tested for antimicrobial and cytotoxic activities (Farhan & Saour, 2017).
- Novel quinoline-thiosemicarbazone derivatives have been synthesized, displaying potential for antiproliferative activity and topoisomerase inhibition (Ribeiro et al., 2019).
Drug Design and Development
- Quinoline-8-carboxamides have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a target enzyme in drug design, showing a wide variety of therapeutic activities (Lord et al., 2009).
Mechanism of Action
Target of Action
Quinoline-8-carbothioamide, like other quinoline derivatives, is known to have a broad spectrum of bioactivity . The primary targets of quinoline derivatives are often proteins involved in cell survival and proliferation . .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivity . For example, some quinoline derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
It is noted that the most potent quinoline derivatives are orally bioavailable without blood-brain barrier penetration , suggesting good bioavailability.
Result of Action
Quinoline derivatives are known to have a wide range of effects, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .
Action Environment
The synthesis of quinoline derivatives has been achieved using green and clean methods, including microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . This suggests that the synthesis environment can influence the properties of quinoline derivatives.
Safety and Hazards
While specific safety and hazard information for Quinoline-8-carbothioamide was not found in the retrieved papers, quinoline compounds are generally considered hazardous. They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, and are suspected of causing genetic defects and may cause cancer .
Future Directions
Quinoline and its derivatives, including Quinoline-8-carbothioamide, have tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they present a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Biochemical Analysis
Biochemical Properties
Quinoline-8-carbothioamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. One of the primary interactions is with cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. This compound inhibits these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, the compound enhances neurotransmission by inhibiting cholinesterase enzymes, leading to improved cognitive function and memory retention. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinesterase inhibitors are used as therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to the active site of cholinesterase enzymes, forming a stable complex that prevents the hydrolysis of acetylcholine. This binding interaction is characterized by high affinity and specificity, which ensures effective inhibition of the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that can influence its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns that are critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or lysosomes, through post-translational modifications or targeting signals .
Properties
IUPAC Name |
quinoline-8-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPVHAEVIWJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493389 | |
Record name | Quinoline-8-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-06-2 | |
Record name | Quinoline-8-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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